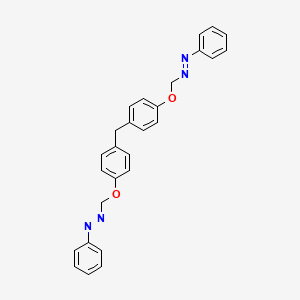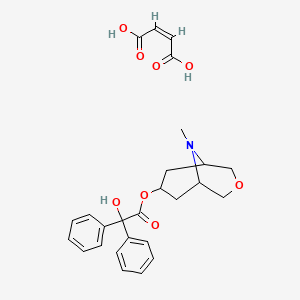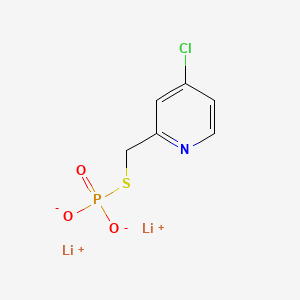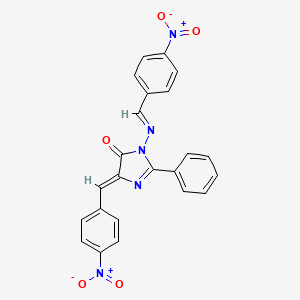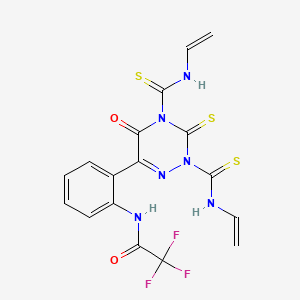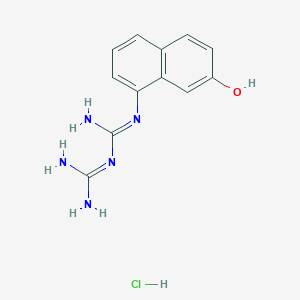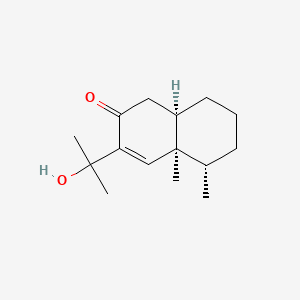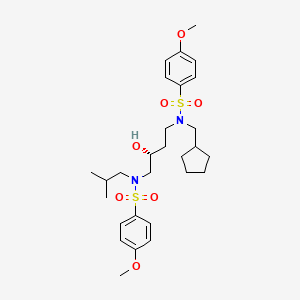
Caffeoylglycolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caffeoylglycolic acid is a naturally occurring compound found in various plants, including sorghum. It is a derivative of caffeic acid and glycolic acid, and it exhibits significant biological activities, particularly anti-inflammatory and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Caffeoylglycolic acid can be synthesized through the esterification of caffeic acid with glycolic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant sources, such as sorghum grains. The extraction process includes solvent extraction, followed by purification steps like filtration, evaporation, and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Caffeoylglycolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Caffeoylglycolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic potential in treating inflammatory diseases and oxidative stress-related conditions.
Industry: Used in the development of natural antioxidants and preservatives for food and cosmetic products
Wirkmechanismus
Caffeoylglycolic acid exerts its effects primarily through the activation of the nuclear factor-E2-related factor 2 (Nrf2) pathway. This activation leads to the induction of heme oxygenase-1 (HO-1) expression, which has anti-inflammatory and antioxidant properties. The compound also inhibits the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, and interleukin-6 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Caffeic acid
- Ferulic acid
- p-Coumaric acid
- Sinapic acid
Uniqueness
Caffeoylglycolic acid is unique due to its combined structure of caffeic acid and glycolic acid, which imparts distinct biological activities. Unlike its similar compounds, this compound has shown a specific ability to activate the Nrf2/HO-1 pathway, making it particularly effective as an anti-inflammatory and antioxidant agent .
Eigenschaften
CAS-Nummer |
959927-41-4 |
|---|---|
Molekularformel |
C11H10O6 |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyacetic acid |
InChI |
InChI=1S/C11H10O6/c12-8-3-1-7(5-9(8)13)2-4-11(16)17-6-10(14)15/h1-5,12-13H,6H2,(H,14,15)/b4-2+ |
InChI-Schlüssel |
HGZGMSVCFBWKLH-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OCC(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


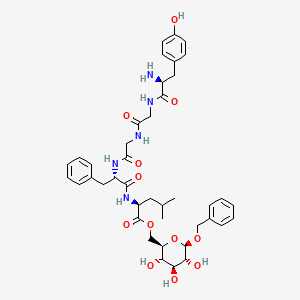
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
